molecular formula C21H23NO6 B3899013 METHYL (4Z)-4-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-1-[(OXOLAN-2-YL)METHYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

METHYL (4Z)-4-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-1-[(OXOLAN-2-YL)METHYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Cat. No.: B3899013
M. Wt: 385.4 g/mol
InChI Key: PNVQUNVZMYRQHS-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL (4Z)-4-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-1-[(OXOLAN-2-YL)METHYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a pyrrole ring, a methoxycarbonyl group, and an oxolan-2-yl substituent, making it a subject of interest for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (4Z)-4-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-1-[(OXOLAN-2-YL)METHYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, pyrrole derivatives, and oxolane compounds. The reaction conditions may involve:

    Catalysts: Acid or base catalysts to facilitate condensation reactions.

    Solvents: Organic solvents like dichloromethane or ethanol.

    Temperature: Controlled heating to promote reaction kinetics.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: For large-scale production with consistent quality.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

METHYL (4Z)-4-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-1-[(OXOLAN-2-YL)METHYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Activity: Investigated for potential biological activities, such as antimicrobial or anticancer properties.

Medicine

    Drug Development: Potential use as a lead compound in drug discovery and development.

Industry

    Material Science: Applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL (4Z)-4-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-1-[(OXOLAN-2-YL)METHYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with molecular targets and pathways. The specific pathways depend on its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • **METHYL (4Z)-4-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-1-[(OXOLAN-2-YL)METHYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
  • **this compound

Uniqueness

This compound’s uniqueness lies in its specific structural features, such as the combination of a pyrrole ring, methoxycarbonyl group, and oxolan-2-yl substituent, which may confer unique chemical and biological properties.

Properties

IUPAC Name

methyl (4Z)-4-[(4-methoxycarbonylphenyl)methylidene]-2-methyl-5-oxo-1-(oxolan-2-ylmethyl)pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6/c1-13-18(21(25)27-3)17(19(23)22(13)12-16-5-4-10-28-16)11-14-6-8-15(9-7-14)20(24)26-2/h6-9,11,16H,4-5,10,12H2,1-3H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVQUNVZMYRQHS-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=CC=C(C=C2)C(=O)OC)C(=O)N1CC3CCCO3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(/C(=C/C2=CC=C(C=C2)C(=O)OC)/C(=O)N1CC3CCCO3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL (4Z)-4-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-1-[(OXOLAN-2-YL)METHYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL (4Z)-4-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-1-[(OXOLAN-2-YL)METHYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 3
METHYL (4Z)-4-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-1-[(OXOLAN-2-YL)METHYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL (4Z)-4-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-1-[(OXOLAN-2-YL)METHYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL (4Z)-4-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-1-[(OXOLAN-2-YL)METHYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
METHYL (4Z)-4-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-1-[(OXOLAN-2-YL)METHYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

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